N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIIMJQQOYGWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Benzothiazole | A bicyclic structure contributing to biological activity. |
| Pyrazole | A heterocyclic compound linked to anticancer properties. |
| Carboxamide | Improves solubility and enhances interaction with biological targets. |
Antimicrobial Properties
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown significant antimicrobial activity against various bacterial strains. The mechanism of action likely involves the inhibition of essential proteins or enzymes critical for bacterial survival:
- Inhibition of Cell Wall Synthesis : The compound may disrupt bacterial cell wall formation, leading to cell lysis.
- Protein Synthesis Interference : It could inhibit protein synthesis by targeting ribosomal functions.
Anticancer Activity
Research indicates that this compound exhibits considerable anticancer properties:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents.
- Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells (e.g., MDA-MB-231 breast cancer cells), enhancing caspase-3 activity significantly at concentrations as low as 1 μM.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies associated with this compound:
- Antimicrobial Study : A study reported that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Anticancer Research : Another investigation highlighted its ability to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
- Structural Analysis : Crystallographic studies have provided insights into the molecular structure, revealing a planar arrangement conducive to interactions with biological targets .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; potential for antibiotic development. |
| Anticancer | Induces apoptosis in cancer cells; potential for therapeutic use in oncology. |
| Medicinal Chemistry | Serves as a scaffold for developing new drugs targeting various diseases. |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carboxamide This analog replaces the 1,3-dimethyl groups on the pyrazole ring with a 5-methylthiophen-2-yl substituent at the 3-position (C16H12N4OS2) . The thiophene moiety introduces increased lipophilicity (logP ~3.2 vs. Crystallographic studies using tools like Mercury CSD suggest that the thiophene substitution disrupts hydrogen-bonding networks observed in the parent compound, altering crystal packing and stability .
2.1.2 Dimethylamino-Substituted Derivatives Hydrochloride salts of derivatives with dimethylaminoalkyl chains (e.g., N-(3-(dimethylamino)propyl) and N-(2-(dimethylamino)ethyl)) exhibit improved solubility in polar solvents due to protonation of the amino group . For example, the 3-(dimethylamino)propyl variant shows a solubility of 12 mg/mL in water (pH 7.4), compared to <1 mg/mL for the parent compound. However, the bulky alkyl chains may sterically hinder target binding, as evidenced by reduced inhibitory activity against EGFR kinase (IC50 = 1.2 µM vs. 0.7 µM for the parent) .
Physicochemical Properties
| Property | Parent Compound | Thiophene Analog | Dimethylamino Derivative |
|---|---|---|---|
| Molecular Weight | 300.35 g/mol | 356.42 g/mol | 407.91 g/mol (HCl salt) |
| logP | 2.8 | 3.2 | 1.5 (protonated form) |
| Solubility (Water) | <1 mg/mL | <0.5 mg/mL | 12 mg/mL |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
Key Observations :
- The thiophene analog’s higher logP correlates with improved logD7.4 (2.1 vs. 1.6), favoring blood-brain barrier penetration .
- The dimethylamino derivative’s solubility makes it preferable for intravenous formulations despite reduced potency .
Crystallographic and Hydrogen-Bonding Analysis
The parent compound forms a robust hydrogen-bonding network via N–H···N interactions between the pyrazole carboxamide and benzo[d]thiazole nitrogen (bond length: 2.89 Å) . In contrast, the thiophene analog exhibits weaker C–H···O interactions (3.12 Å), leading to less stable crystalline forms . Ring-puckering analysis (Cremer-Pople parameters) confirms that the dimethyl groups on the pyrazole enforce near-planarity (θ = 8.2°), whereas substituents like thiophene introduce slight distortion (θ = 12.5°), affecting binding pocket compatibility .
Biological Activity
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Structural Characteristics
The compound features a benzo[d]thiazole moiety and a pyrazole ring , which contribute to its unique biological profile. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The carboxamide functional group is significant for its interactions with various biological targets.
Biological Activities
Research indicates that compounds containing pyrazole and thiazole moieties often exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, certain analogs demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several bacterial strains. Preliminary results suggest it possesses moderate antibacterial efficacy, comparable to established antibiotics.
- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, exhibiting activity comparable to indomethacin in preclinical models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in inflammatory pathways and cancer progression. For instance, some studies have identified it as a selective inhibitor of cyclooxygenase (COX) enzymes .
- Cellular Pathways Modulation : Research indicates that the compound may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against A-431 and Jurkat cells. The compound's IC50 values were reported to be less than those of doxorubicin, indicating its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against Escherichia coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics such as ampicillin .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling benzo[d]thiazole-2-carboxylic acid derivatives with 1,3-dimethyl-1H-pyrazole-5-carboxamide precursors. Key steps include:
- Amide bond formation using coupling agents like EDC/HOBt in anhydrous DMF or DCM .
- Temperature control (0–25°C) to minimize side reactions .
- Intermediate purification via column chromatography or recrystallization, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
- Structural validation using - and -NMR, with characteristic peaks for pyrazole (δ 2.3–2.5 ppm for CH) and thiazole (δ 7.8–8.2 ppm for aromatic protons) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Intermediates |
|---|---|---|
| 1 | EDC, HOBt, DMF, 0°C | Benzo[d]thiazole-2-carboxylic acid activated ester |
| 2 | 1,3-dimethylpyrazole-5-amine, RT, 12h | Crude amide product |
| 3 | Column chromatography (EtOAc/hexane 3:7) | Purified target compound |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). -NMR confirms carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., CHNOS requires m/z 288.0732) validates molecular integrity .
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
Q. What functional groups dictate the compound’s reactivity, and how do they influence derivatization?
Methodological Answer:
- Pyrazole ring : Susceptible to electrophilic substitution at C-4; reacts with halogens or nitro groups under acidic conditions .
- Thiazole moiety : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Amide bond : Hydrolyzes under strong acidic/basic conditions (e.g., 6M HCl reflux), forming carboxylic acid and amine precursors .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the compound’s electronic structure for target binding?
Methodological Answer:
- Computational modeling (B3LYP/6-31G* level) calculates HOMO-LUMO gaps to predict charge transfer interactions. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility .
- Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinase ATP pockets). Pose validation requires RMSD <2.0 Å against crystallographic data .
Q. What strategies improve synthetic yield and selectivity in large-scale reactions?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while toluene reduces byproduct formation in cyclization steps .
- Catalyst screening : Triethylamine (10 mol%) accelerates nucleophilic substitutions; Pd/C (5 wt%) enables hydrogenolysis of protecting groups .
- DoE (Design of Experiments) : Response surface methodology identifies optimal temperature (40–60°C) and stoichiometry (1:1.2 amine:acid) .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
Methodological Answer:
- Enzyme inhibition : IC values against COX-2 or EGFR kinases are measured via fluorescence polarization (FP) assays .
- Cellular uptake : Confocal microscopy tracks fluorescein-labeled analogs in cancer cell lines (e.g., HeLa), with quantification via flow cytometry .
- SAR studies : Methyl group removal at pyrazole-N1 reduces activity by 50%, indicating steric constraints in binding pockets .
Q. What solvent systems stabilize the compound during crystallization, and how are polymorphs characterized?
Methodological Answer:
Q. How are spectral data contradictions resolved (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic effects : VT-NMR (variable temperature) resolves splitting caused by hindered rotation (e.g., amide bond at 25°C vs. −40°C) .
- 2D NMR (COSY, NOESY) : Correlates coupling between pyrazole-H and thiazole-H protons, confirming spatial proximity .
Q. What computational and synthetic approaches design analogs with enhanced bioavailability?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SOH) at thiazole-C6, guided by QSPR models .
- Prodrug synthesis : Acetylate pyrazole-NH to improve membrane permeability, with enzymatic hydrolysis in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
